
methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group, a ketone, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of a cyclobutane derivative with fluoroiodomethane (CH₂FI) under silyl radical-mediated conditions. This reaction is often carried out in the presence of a silyl radical source such as tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and activated by blue LED light .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the development of greener and more sustainable methods, such as using non-ozone depleting reagents, is a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a precursor for drug development is being explored, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism by which methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. Additionally, the ketone and carboxylate groups can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Compounds: These compounds contain two fluorine atoms and exhibit different reactivity and stability compared to monofluoromethylated compounds.
Fluoroiodomethane: Used as a reagent in the synthesis of fluoromethylated compounds.
Uniqueness
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a fluoromethyl group, and a carboxylate ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is an intriguing compound within the realm of organic chemistry and medicinal applications. This article explores its biological activity, chemical properties, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a fluoromethyl group and a carboxylate ester. Its molecular formula is C7H9O3F, and it possesses a molecular weight of approximately 162.15 g/mol. The presence of the fluoromethyl group enhances the compound's lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluoromethyl group may enhance binding affinity to enzymes and receptors due to increased hydrophobic interactions. This compound has been investigated for its potential in:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Research has highlighted several case studies demonstrating the efficacy of this compound:
- Anticancer Studies : In a study involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant growth inhibition at low micromolar concentrations.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₇H₉O₃F |
Molecular Weight | 162.15 g/mol |
Solubility | Slightly soluble in water |
IC50 (Cancer Cell Lines) | ~5 μM |
Anti-inflammatory Activity | Significant reduction observed |
Research Findings
Recent investigations into this compound have revealed several important findings:
- Bioactivity Assays : Various assays have confirmed its bioactive potential, particularly in enzyme inhibition studies where it demonstrated competitive inhibition against specific targets.
- Synthesis Pathways : The compound can be synthesized via multiple routes, including the reaction of cyclobutanones with fluorinated reagents, showcasing its versatility as a synthetic intermediate for pharmaceutical development.
Properties
CAS No. |
2763779-20-8 |
---|---|
Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4H2,1H3 |
InChI Key |
PGGNIZDFPGLACC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)CF |
Purity |
95 |
Origin of Product |
United States |
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